

# Spectroscopic Data of (S)-Piperidin-3-ylmethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-Piperidin-3-ylmethanol

Cat. No.: B132157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(S)-Piperidin-3-ylmethanol**. The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical research and development. This document includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-Piperidin-3-ylmethanol**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.44	m	-	H-7a
~3.37	m	-	H-7b
~3.16	m	-	H-2a
~2.98	m	-	H-6a
~2.55	m	-	H-2b
~2.34	m	-	H-6b
~1.78	m	-	H-3
~1.67	m	-	H-4a, H-5a
~1.47	m	-	H-4b
~1.10	m	-	H-5b

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz. Data is interpreted from publicly available spectra and may require confirmation.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~66.0	C-7 ( $\text{CH}_2\text{OH}$ )
~54.5	C-2
~46.5	C-6
~40.0	C-3
~27.0	C-5
~25.0	C-4

Solvent:  $\text{CDCl}_3$ . Data is interpreted from publicly available spectra from sources such as SpectraBase.[\[1\]](#)

### Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H stretch (alcohol)
2920 - 2950	Strong	C-H stretch (aliphatic)
2850 - 2870	Strong	C-H stretch (aliphatic)
1440 - 1480	Medium	C-H bend (CH <sub>2</sub> )
1050 - 1150	Strong	C-O stretch (primary alcohol)
3200 - 3400	Medium, Broad	N-H stretch (secondary amine)

Sample preparation: KBr pellet or thin film. Data is characteristic for piperidine and alcohol functionalities.[2]

### Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
115	Moderate	[M] <sup>+</sup> (Molecular Ion)
114	Moderate	[M-H] <sup>+</sup>
98	Moderate	[M-NH <sub>3</sub> ] <sup>+</sup>
84	High	[M-CH <sub>2</sub> OH] <sup>+</sup>
70	Moderate	Piperidine ring fragment
56	High	Piperidine ring fragment

Ionization Method: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of piperidinemethanol.[2]

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **(S)-Piperidin-3-ylmethanol**. Instrument parameters should be optimized for the specific equipment used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-Piperidin-3-ylmethanol** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## IR Spectroscopy

- Sample Preparation (Thin Film): As **(S)-Piperidin-3-ylmethanol** is a solid at room temperature, it can be prepared as a thin film.<sup>[3]</sup> Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.<sup>[3]</sup> Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.<sup>[3]</sup>
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables for functional group identification.

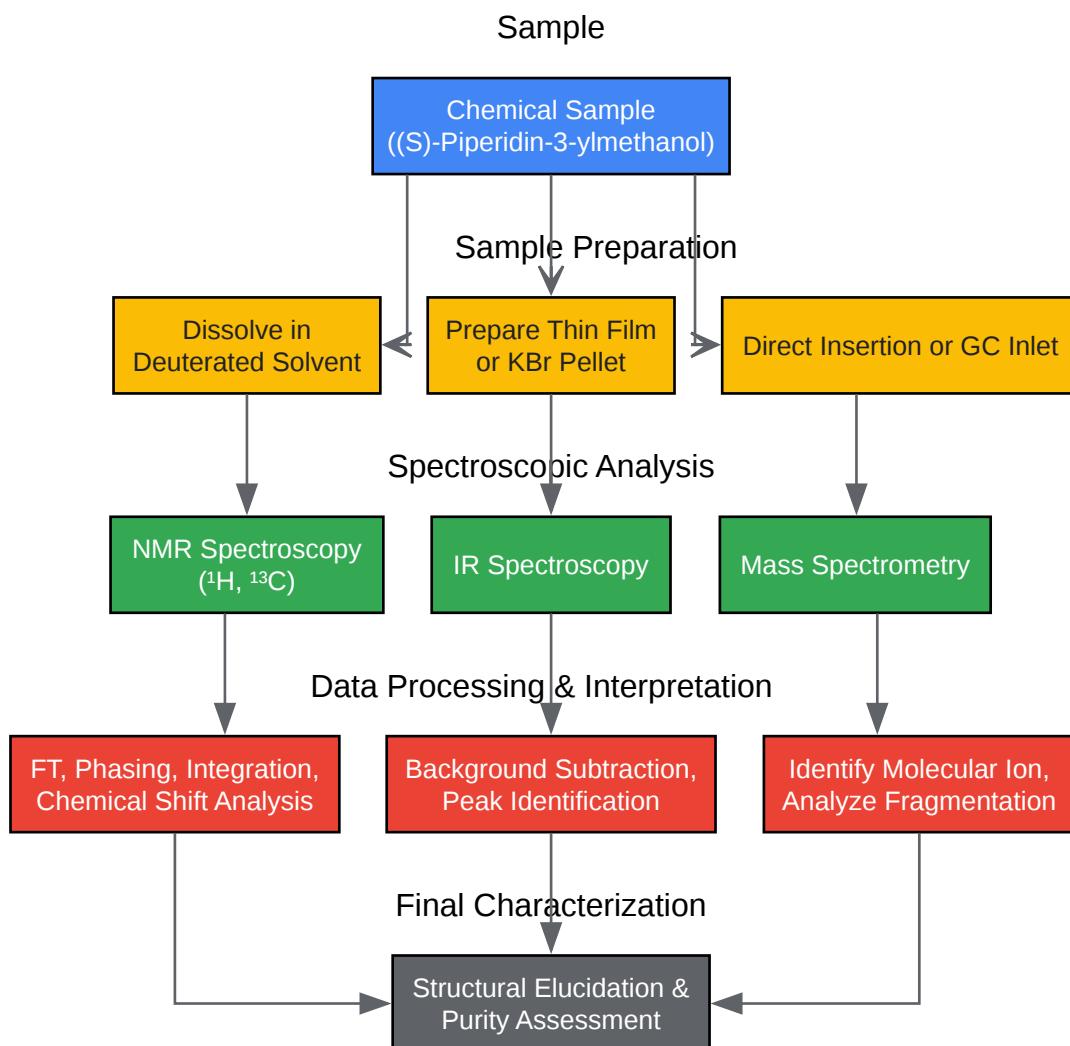
## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.<sup>[4]</sup> This hard ionization technique will induce fragmentation, providing structural information.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The relative abundances of the fragment ions provide insights into the stability of different parts of the molecule.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **(S)-Piperidin-3-ylmethanol**.

## General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of (S)-Piperidin-3-ylmethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132157#s-piperidin-3-ylmethanol-spectroscopic-data-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)